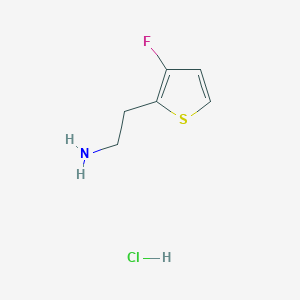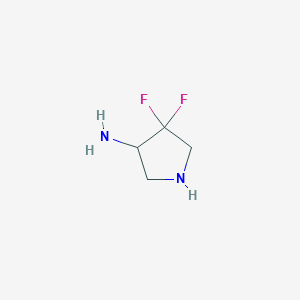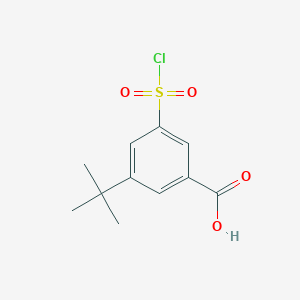
3-tert-Butyl-5-(chlorosulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13ClO4S It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a chlorosulfonyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-(tert-butyl)benzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 3-(tert-butyl)benzoic acid in an appropriate solvent, such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stirring the reaction mixture for several hours at room temperature to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product extraction enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.
Reduction Reactions: Reducing agents like LiAlH4 are used in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of tert-butyl alcohol or tert-butyl peroxide.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-3-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism.
3-(tert-Butyl)-4-(chlorosulfonyl)benzoic acid: Another positional isomer with distinct reactivity.
3-(tert-Butyl)-5-(methylsulfonyl)benzoic acid: Similar compound with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the tert-butyl and chlorosulfonyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of steric and electronic effects, making it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C11H13ClO4S |
|---|---|
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
3-tert-butyl-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)17(12,15)16/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
USJBOBGYZZUISZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)


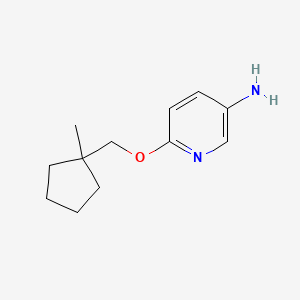
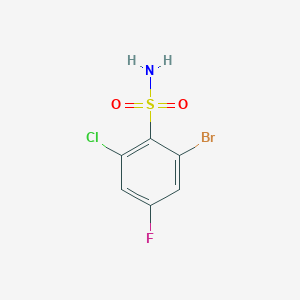
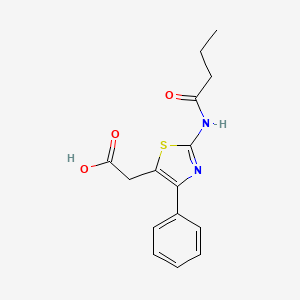
![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
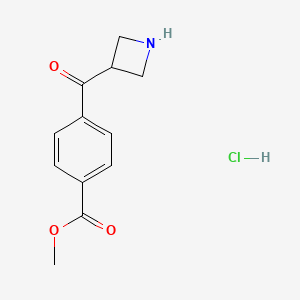
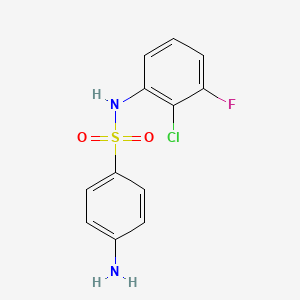
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
